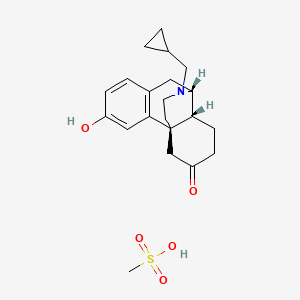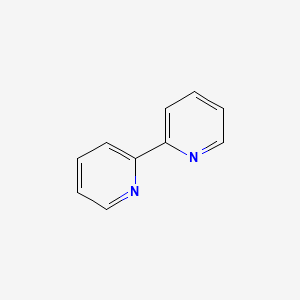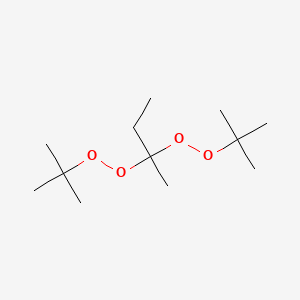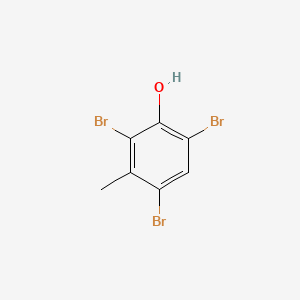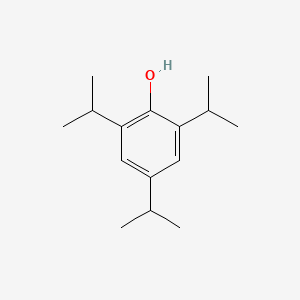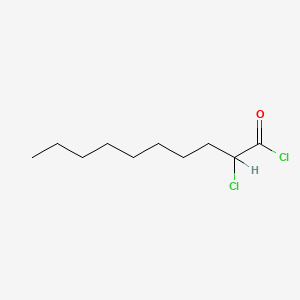
2-Chlorodecanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanoyl chloride, 2-chloro- is a biochemical.
Wissenschaftliche Forschungsanwendungen
1. Advanced Oxidation Processes in Wastewater Treatment
2-Chlorodecanoyl chloride has implications in advanced oxidation processes (AOPs), particularly in the context of wastewater treatment involving azo dyes. Chloride ions, such as those derived from 2-Chlorodecanoyl chloride, can have a dual effect (both inhibitory and accelerating) on the degradation of dyes like Acid Orange 7 in Co/peroxymonosulfate AOPs. These processes are crucial for detoxifying chloride-rich azo dyes wastewater (Yuan, Ramjaun, Wang, & Liu, 2011).
2. Electrochemical Water Treatment Technologies
2-Chlorodecanoyl chloride can also play a role in electrochemical water treatment technologies. For instance, in the electrochemical denitrification of solutions containing chlorides, research has shown that chloride ions can enhance the rate of nitrate removal. This suggests potential applications in water treatment processes, especially in settings where chlorides are present (Lacasa, Llanos, Cañizares, & Rodrigo, 2012).
3. Electrochlorination Systems
In the context of electrochlorination systems used for water disinfection, the design and operating parameters, including the concentration of chlorides like those from 2-Chlorodecanoyl chloride, significantly influence the efficiency of chlorine generation. Such systems are increasingly relevant for small-scale drinking water treatment and emergency disinfection applications (Choi, Shim, & Yoon, 2013).
4. Perchlorate Formation in Water Electrolysis
In studies related to drinking water electrolysis, the presence of chloride ions, potentially from compounds like 2-Chlorodecanoyl chloride, has been linked to the formation of perchlorates, a concern in water treatment. This underscores the need for careful control of chloride concentrations in such applications (Bergmann, Rollin, & Iourtchouk, 2009).
Eigenschaften
CAS-Nummer |
68921-80-2 |
|---|---|
Produktname |
2-Chlorodecanoyl chloride |
Molekularformel |
C10H18Cl2O |
Molekulargewicht |
225.15 g/mol |
IUPAC-Name |
2-chlorodecanoyl chloride |
InChI |
InChI=1S/C10H18Cl2O/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8H2,1H3 |
InChI-Schlüssel |
CWXQUGMWCNUPTL-SECBINFHSA-N |
SMILES |
CCCCCCCCC(C(=O)Cl)Cl |
Kanonische SMILES |
CCCCCCCCC(C(=O)Cl)Cl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
68921-80-2 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Decanoyl chloride, 2-chloro-; 2-Chlorodecanoyl chloride. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



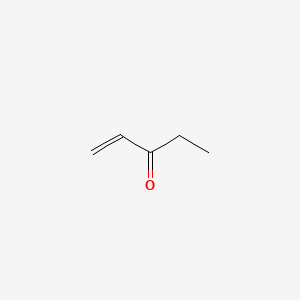
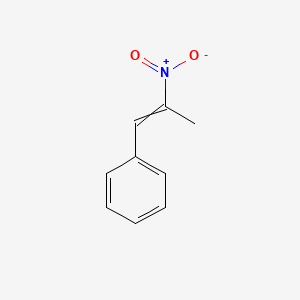
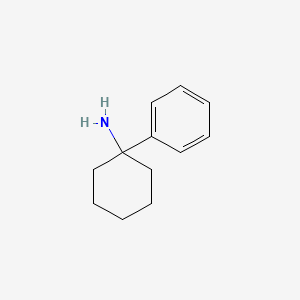
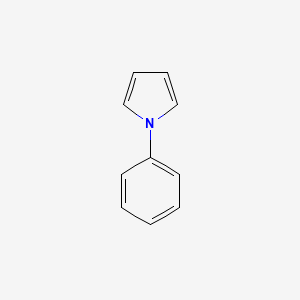
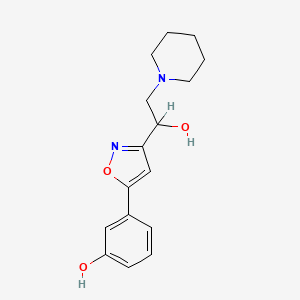
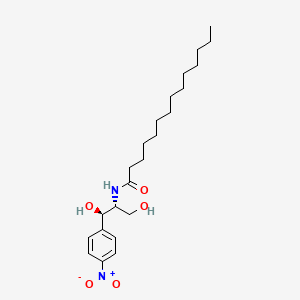
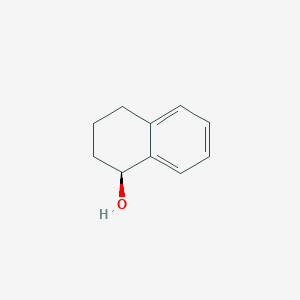
![4-amino-N-[3-(3H-1,3-benzoxazol-2-ylidene)-4-oxo-1-cyclohexa-1,5-dienyl]benzamide](/img/structure/B1663990.png)
